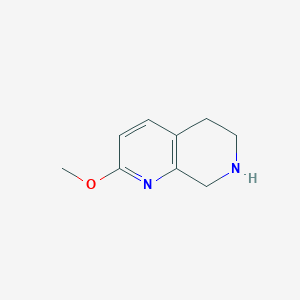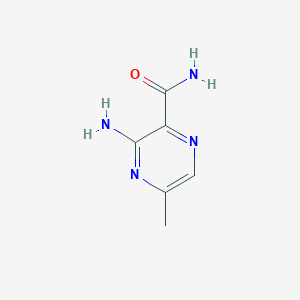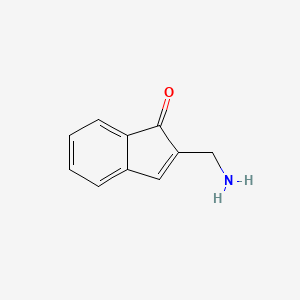![molecular formula C8H9N3O B11919635 (5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11919635.png)
(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones . One common method includes the reaction of 5-aminopyrazoles with enynones in the presence of ethanol and heat, yielding fluorescent pyrazolo[1,5-a]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a CDK2 inhibitor.
Uniqueness
(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to its specific structure, which combines the properties of both pyrazole and pyridine rings. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
(5-aminopyrazolo[1,5-a]pyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-4,12H,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSMBNRJJNROBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)CO)C=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine](/img/structure/B11919570.png)
![4-imino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11919580.png)



![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)

![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11919616.png)


![5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11919626.png)
